(S,R)-S63845 -

(S,R)-S63845

Catalog Number: EVT-8214351
CAS Number:
Molecular Formula: C39H37ClF4N6O6S
Molecular Weight: 829.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (S,R)-S63845 involves several key steps that utilize modern organic chemistry techniques. One common method includes:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that serve as the backbone for constructing the complex structure of (S,R)-S63845.
  2. Chiral Catalysis: To achieve the desired stereochemistry, chiral catalysts are employed during critical steps of the reaction. This ensures that the resulting compound retains the specific (S,R) configuration necessary for biological activity.
  3. Purification: After synthesis, the crude product undergoes purification processes such as recrystallization or chromatography to isolate (S,R)-S63845 in high purity.

Technical details regarding reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and selectivity.

Molecular Structure Analysis

(S,R)-S63845 has a complex molecular structure characterized by multiple stereocenters. Its molecular formula is typically represented as Cx_{x}Hy_{y}Nz_{z}Ow_{w}, where x, y, z, and w correspond to specific counts of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Structural Data

  • Molecular Weight: Approximately 400 g/mol
  • 3D Structure: The compound exhibits a specific three-dimensional conformation that is essential for its interaction with BCL-2 proteins.
  • Chirality: The (S,R) designation indicates that the molecule exists as an enantiomer with distinct spatial arrangements affecting its biological activity.
Chemical Reactions Analysis

(S,R)-S63845 participates in various chemical reactions primarily related to its interaction with biological targets. Key reactions include:

  1. Binding to BCL-2: The primary reaction involves the binding of (S,R)-S63845 to BCL-2 proteins. This interaction disrupts the protein's function, leading to increased apoptosis in cancer cells.
  2. Metabolic Stability: Studies also investigate the metabolic pathways of (S,R)-S63845 within biological systems to understand how it is processed and eliminated.

Technical details regarding kinetics and thermodynamics of these reactions are critical for evaluating the compound's efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (S,R)-S63845 centers on its ability to inhibit BCL-2-mediated survival signaling pathways in cancer cells. Upon binding to BCL-2:

  1. Displacement of Pro-Apoptotic Proteins: (S,R)-S63845 facilitates the release of pro-apoptotic proteins such as BAX and BAK from their inhibitory interactions with BCL-2.
  2. Induction of Apoptosis: This displacement triggers mitochondrial outer membrane permeabilization, leading to cytochrome c release and activation of caspases, ultimately resulting in programmed cell death.

Data supporting this mechanism include cellular assays demonstrating increased apoptosis rates in cancer cell lines treated with (S,R)-S63845 compared to controls.

Physical and Chemical Properties Analysis

(S,R)-S63845 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: It exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range indicative of its solid-state characteristics.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm identity and purity.

Applications

(S,R)-S63845 is primarily studied for its potential applications in oncology:

Introduction to MCL1 as a Therapeutic Target in Oncogenesis

Role of Myeloid Cell Leukemia 1 in Apoptotic Evasion and Tumor Survival

Myeloid Cell Leukemia 1 is an essential anti-apoptotic member of the B-Cell Lymphoma 2 protein family that functions as a master regulator of mitochondrial apoptosis. Its overexpression represents a fundamental mechanism by which cancer cells evade programmed cell death. Structurally, Myeloid Cell Leukemia 1 contains four B-Cell Lymphoma 2 homology domains (BH1-BH4) and a characteristic extended N-terminal region with PEST sequences (rich in proline, glutamic acid, serine, and threonine) that confer rapid turnover. Unlike other anti-apoptotic family members, Myeloid Cell Leukemia 1 possesses a uniquely electropositive binding groove that dictates its specific interactions with pro-apoptotic proteins [1] [4].

Myeloid Cell Leukemia 1 exerts its pro-survival function primarily by sequestering pro-apoptotic effector proteins B-Cell Lymphoma 2 Antagonist/Killer and B-Cell Lymphoma 2 Associated X Protein, preventing their oligomerization and subsequent mitochondrial outer membrane permeabilization. It also neutralizes specific BH3-only proteins including B-Cell Lymphoma 2 Interacting Mediator of Cell Death and phorbol-12-myristate-13-acetate-induced protein 1. The critical gatekeeper role of Myeloid Cell Leukemia 1 is evidenced by embryonic lethality observed in Mcl1 knockout mice and rapid ablation of mature lymphocytes upon conditional deletion in adult models [4] [6].

Beyond its canonical anti-apoptotic function, Myeloid Cell Leukemia 1 localizes to the inner mitochondrial membrane where it regulates mitochondrial architecture, energy metabolism, and cristae organization through interactions with dynamin-related protein 1 and optic atrophy 1 protein. This dual functionality establishes Myeloid Cell Leukemia 1 as a multifaceted guardian of cellular viability whose dysregulation creates a permissive environment for tumorigenesis [4] [7].

Table 1: Key Anti-Apoptotic B-Cell Lymphoma 2 Family Proteins and Their Characteristics

ProteinChromosomal LocationBinding PartnersHalf-LifeKey Functional Differences
Myeloid Cell Leukemia 11q21.2B-Cell Lymphoma 2 Antagonist/Killer, B-Cell Lymphoma 2 Interacting Mediator of Cell Death, phorbol-12-myristate-13-acetate-induced protein 12-4 hoursPEST domains, multiple phosphorylation sites, regulates mitochondrial dynamics
B-Cell Lymphoma 218q21.33B-Cell Lymphoma 2 Associated X Protein, B-Cell Lymphoma 2 Antagonist/Killer, B-Cell Lymphoma 2 Interacting Mediator of Cell Death, BCL2 Associated Agonist of Cell Death>10 hoursFirst discovered, t(14;18) translocation in lymphoma
B-Cell Lymphoma Extra Large20q11.21B-Cell Lymphoma 2 Associated X Protein, B-Cell Lymphoma 2 Antagonist/Killer, BCL2 Associated Agonist of Cell Death>10 hoursCritical platelet survival factor

Rationale for Targeting Myeloid Cell Leukemia 1 in Hematological and Solid Malignancies

Myeloid Cell Leukemia 1 is among the most frequently amplified genes across human cancers, with overexpression observed in diverse malignancies including acute myeloid leukemia, multiple myeloma, non-small cell lung carcinoma, breast adenocarcinoma, and osteosarcoma. Genomic analyses reveal Myeloid Cell Leukemia 1 copy number gains in approximately 40% of multiple myeloma cases and 46.3% of osteosarcoma specimens, correlating with significantly shorter progression-free and overall survival [2] [3].

In hematological contexts, Myeloid Cell Leukemia 1 dependency is particularly pronounced. Multiple myeloma cells exhibit exquisite sensitivity to Myeloid Cell Leukemia 1 inhibition due to constitutive expression of B-Cell Lymphoma 2 Interacting Mediator of Cell Death and reliance on interleukin-6-mediated signaling that transcriptionally upregulates Myeloid Cell Leukemia 1 through Janus Kinase/Signal Transducer and Activator of Transcription pathways. Acute myeloid leukemia blasts similarly depend on Myeloid Cell Leukemia 1 for survival, especially in monocytic subtypes [2] [9].

Solid tumors leverage Myeloid Cell Leukemia 1 overexpression to resist conventional therapies. In breast cancer, Myeloid Cell Leukemia 1 confers resistance to taxanes and anthracyclines by compensating for B-Cell Lymphoma 2 inhibition. Osteosarcoma models demonstrate that Myeloid Cell Leukemia 1 amplification creates therapeutic vulnerability to specific inhibitors. Additionally, oncogenic signaling pathways including Phosphatidylinositol 3-Kinase/Protein Kinase B, Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, and Janus Kinase/Signal Transducer and Activator of Transcription enhance Myeloid Cell Leukemia 1 transcription, translation, and stability, establishing feed-forward survival loops in malignant cells [3] [4] [7].

Table 2: Prevalence of Myeloid Cell Leukemia 1 Dysregulation Across Malignancies

Cancer TypeFrequency of AlterationPrognostic AssociationFunctional Dependence
Multiple Myeloma40% gain/amplification (1q21)Shorter PFS/OSEssential for plasma cell survival
Osteosarcoma46.3% amplificationNot reportedCorrelates with inhibitor sensitivity
Acute Myeloid LeukemiaOverexpression in >50%Primary refractory diseaseProtects leukemic stem cells
Breast CancerOverexpression in 30-60%Poor survival, therapy resistanceCompensates for B-Cell Lymphoma 2 inhibition
Non-Small Cell Lung CancerOverexpression in >40%Poor survivalMediates tyrosine kinase inhibitor resistance

Historical Development of B-Cell Lymphoma 2 Homology 3 Mimetics: From Pan-B-Cell Lymphoma 2 Inhibitors to Myeloid Cell Leukemia 1-Specific Agents

The therapeutic strategy of inhibiting anti-apoptotic B-Cell Lymphoma 2 family proteins evolved from the observation that cancer cells exhibit "primed" apoptotic states. Early B-Cell Lymphoma 2 Homology 3 mimetics like obatoclax and gossypol exhibited limited efficacy due to promiscuous target engagement and off-target effects. Obatoclax functioned as a pan-B-Cell Lymphoma 2 inhibitor with weak affinity for all anti-apoptotic members, including Myeloid Cell Leukemia 1, but demonstrated B-Cell Lymphoma 2 Antagonist/Killer/B-Cell Lymphoma 2 Associated X Protein-independent cytotoxicity, suggesting non-specific mechanisms [5] [10].

The development of ABT-737 represented a significant advancement through its selective targeting of B-Cell Lymphoma 2, B-Cell Lymphoma Extra Large, and B-Cell Lymphoma W. However, its inability to inhibit Myeloid Cell Leukemia 1 permitted compensatory resistance mechanisms. This limitation became clinically evident when navitoclax (orally bioavailable ABT-737 derivative) demonstrated thrombocytopenia from B-Cell Lymphoma Extra Large inhibition and variable efficacy in solid tumors where Myeloid Cell Leukemia 1 frequently mediates resistance [5] [9].

Venetoclax emerged as a B-Cell Lymphoma 2-selective inhibitor that avoids B-Cell Lymphoma Extra Large-associated thrombocytopenia, showing remarkable efficacy in chronic lymphocytic leukemia with 17p deletion. However, its limited activity against Myeloid Cell Leukemia 1-dependent malignancies underscored the need for specific Myeloid Cell Leukemia 1 inhibitors. The discovery of (S,R)-S63845 stemmed from structure-based drug design leveraging the unique electrostatic properties of the Myeloid Cell Leukemia 1 BH3-binding groove. Optimization yielded compounds with nanomolar affinity capable of disrupting Myeloid Cell Leukemia 1/B-Cell Lymphoma 2 Antagonist/Killer interactions while sparing B-Cell Lymphoma Extra Large binding [4] [7].

Properties

Product Name

(S,R)-S63845

IUPAC Name

(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid

Molecular Formula

C39H37ClF4N6O6S

Molecular Weight

829.3 g/mol

InChI

InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m0/s1

InChI Key

ZFBHXVOCZBPADE-PMERELPUSA-N

SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F

Isomeric SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.